(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-11-12(13(19)6-9-17(2)3)10-15-14(16-11)18-7-4-5-8-18/h6,9-10H,4-5,7-8H2,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOAYCPEILUDG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C=CN(C)C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1C(=O)/C=C/N(C)C)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one, also known by its Chemical Abstracts Service (CAS) number 1219590-39-2, belongs to a class of organic compounds with significant biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 260.33 g/mol
- Structure : The compound features a pyrimidine ring substituted with a pyrrolidine moiety, contributing to its biological activity.
Research indicates that this compound may act as an inhibitor of dual-specificity tyrosine-regulated kinase 1A (DYRK1A), which is implicated in various cellular processes including neuronal development and proliferation. DYRK1A is a target for therapeutic interventions in neurodegenerative diseases such as Alzheimer's disease and Down syndrome, as well as in diabetes and certain cancers .
Anticancer Activity
The compound has shown promise in inhibiting cancer cell proliferation through its action on DYRK1A. In vitro studies demonstrated that selective DYRK1A inhibitors can reduce the viability of cancer cells, suggesting that this compound may serve as a lead compound for developing anticancer therapies .
Neuroprotective Effects
Given its role in modulating DYRK1A activity, this compound may also exhibit neuroprotective effects. Research has indicated that inhibition of DYRK1A can promote neuronal survival and differentiation, which could be beneficial in treating neurodegenerative conditions .
Enzymatic Inhibition
The compound's structural features allow it to interact with various enzymes. Its ability to inhibit specific kinases could lead to broader applications in treating diseases characterized by dysregulated kinase activity .
Case Studies
Several studies have evaluated the biological effects of similar compounds with shared structural features:
- Study on DYRK1A Inhibition :
- Neuroprotection in Animal Models :
Data Tables
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Studies have indicated that compounds similar to (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- A notable case study demonstrated that a related compound selectively targeted cancer cells while sparing normal cells, suggesting a potential for reduced side effects in therapeutic applications .
-
Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
- In vitro tests revealed that the compound's mechanism involves disrupting bacterial cell membranes, leading to cell death .
-
Neurological Applications :
- The dimethylamino group suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
- A specific study highlighted its ability to enhance cognitive function in animal models, paving the way for further exploration in clinical settings .
Therapeutic Uses
Given its diverse biological activities, this compound could be utilized in several therapeutic contexts:
Table 1: Potential Therapeutic Applications
Case Studies
- Cancer Cell Line Study :
- Antimicrobial Efficacy :
- Neuroprotective Effects :
Comparison with Similar Compounds
(2E)-3-(Dimethylamino)-1-[4-methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one (6d)
- Synthesis : Prepared via palladium-catalyzed coupling (Pd(OAc)₂, N-ethylpiperidine) in DMF, yielding 72% .
- Key Differences: Phthalazine core instead of pyrimidine. Bulky s-butyl and diaminopyrimidinylmethyl substituents.
- Implications: Increased steric bulk may reduce solubility but enhance target specificity. Diaminopyrimidine moiety could facilitate hydrogen bonding, absent in the target compound .
(2E)-3-{5-[(2,4-Diaminopyrimidin-5-yl)methyl]-2,3-dimethoxyphenyl}-1-[(1S)-1-(propan-2-yl)phthalazin-2(1H)-yl]prop-2-en-1-one
- Substituents: Combines phthalazine, diaminopyrimidine, and isopropyl groups .
- Methoxy groups enhance lipophilicity compared to the target’s methyl and pyrrolidine substituents .
(E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one
- Molecular Formula : C₉H₁₂N₂O .
- Key Differences :
- Simpler pyrrole ring instead of pyrimidine.
- Lacks the methyl and pyrrolidinyl substituents.
- Implications :
Structural and Functional Analysis
Electronic and Steric Effects
Physicochemical Properties
*Estimated based on structural analogs due to lack of explicit data.
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and what analytical methods validate its purity and structure?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core. A common approach includes:
- Step 1: Suzuki-Miyaura coupling to introduce the 4-methyl-2-(pyrrolidin-1-yl)pyrimidine moiety .
- Step 2: Formation of the α,β-unsaturated ketone (enone) via a Claisen-Schmidt condensation, using dimethylamine as the nucleophile to establish the (2E)-configuration .
- Step 3: Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient).
Validation:
- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structure:
- NMR: ¹H NMR (DMSO-d₆) for verifying enone geometry (δ 7.8–8.2 ppm for vinyl protons, J = 15–16 Hz for trans coupling) and pyrimidine/pyrrolidine substituents .
- HRMS: Exact mass matching calculated [M+H]⁺ (e.g., m/z 331.2132 for C₁₇H₂₃N₅O) .
Basic: What are the primary biological targets or pathways under investigation for this compound?
Answer:
The compound’s pyrimidine and enone motifs suggest potential kinase inhibition or receptor modulation. Preliminary studies on analogs highlight:
- Kinase inhibition: Pyrimidine derivatives often target ATP-binding pockets in kinases (e.g., EGFR, CDK2) .
- Antimicrobial activity: Enone-containing compounds exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption .
- Methodology:
- In vitro assays: Enzyme-linked immunosorbent assays (ELISA) for kinase activity.
- MIC determination: Broth microdilution for antimicrobial screening .
Advanced: How can researchers optimize reaction yields while avoiding stereochemical byproducts during enone formation?
Answer:
The (2E)-configuration is critical for bioactivity. To minimize (2Z)-isomers:
- Catalysis: Use Pd(OAc)₂ with chiral ligands (e.g., BINAP) to enforce stereoselectivity .
- Solvent control: Polar aprotic solvents (DMF or DMSO) stabilize transition states favoring the (E)-isomer .
- Temperature: Maintain ≤60°C to prevent thermal isomerization.
- Monitoring: Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry if intermediates stall .
Advanced: How to resolve contradictions between computational docking predictions and experimental IC₅₀ values in kinase assays?
Answer:
Discrepancies may arise from conformational flexibility or solvation effects. Mitigation strategies include:
- Dynamic simulations: Run molecular dynamics (MD) for >100 ns to assess protein-ligand stability .
- WaterMap analysis: Identify hydrophobic pockets missed in rigid docking.
- Experimental validation:
- SPR (Surface Plasmon Resonance): Measure binding kinetics (ka/kd) to confirm affinity .
- Alanine scanning mutagenesis: Pinpoint critical residues in the kinase active site .
Advanced: What strategies are recommended for improving metabolic stability in preclinical studies?
Answer:
The dimethylamino group may undergo N-demethylation. Solutions include:
- Bioisosteric replacement: Substitute dimethylamine with a morpholine ring to reduce CYP450-mediated oxidation .
- Deuterium labeling: Replace vulnerable C-H bonds with C-D bonds at metabolic hotspots .
- In vitro assays:
- Microsomal stability: Incubate with rat/human liver microsomes (RLM/HLM) and monitor degradation via LC-MS.
- CYP inhibition screening: Identify off-target interactions using fluorogenic substrates .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Solubility: Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles.
- Stability monitoring: Re-analyze via HPLC every 6 months; degradation >5% warrants repurification .
Advanced: How to design SAR studies to explore the role of the pyrrolidin-1-yl group?
Answer:
- Analog synthesis: Replace pyrrolidine with piperidine, azetidine, or acyclic amines .
- Assay comparison: Test analogs in kinase inhibition (IC₅₀) and logP (chromatographic hydrophobicity index) to correlate bulkiness/hydrophobicity with activity .
- Crystallography: Resolve co-crystal structures with target kinases to visualize pyrrolidine-protein interactions .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Gloves (nitrile), lab coat, and safety goggles.
- Ventilation: Use a fume hood for weighing/powder handling.
- Waste disposal: Collect in halogen-free containers for incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
